(S)-(+)-2-Heptanol

Description

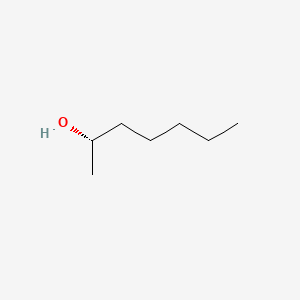

Structure

3D Structure

Properties

IUPAC Name |

(2S)-heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETWDUZRCINIHU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-23-4 | |

| Record name | (+)-2-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6033-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ9F7KYPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (S)-(+)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of (S)-(+)-2-Heptanol. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this chiral alcohol. All quantitative data are presented in a structured tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental methodologies for the determination of key chemical properties and includes a visualization of a typical experimental workflow for its synthesis and purification.

Chemical Structure and Identification

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

The structure of this compound consists of a seven-carbon chain with a hydroxyl group located on the second carbon atom.

Molecular Identifiers:

-

IUPAC Name: (2S)-heptan-2-ol[1]

-

InChI: 1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1[2]

-

InChIKey: CETWDUZRCINIHU-ZETCQYMHSA-N[2]

Quantitative Chemical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Units |

| Molecular Weight | 116.20 | g/mol [1][2] |

| Density | 0.815 at 25 °C | g/mL[2] |

| Boiling Point | 149-150 | °C[2] |

| Melting Point | -30.45 (estimate) | °C[5] |

| Refractive Index | 1.421 at 20 °C | |

| Optical Rotation [α] | +10 (neat) at 24 °C | °[2] |

| Flash Point | 64 | °C[2] |

| Vapor Pressure | 1 at 15 °C | mmHg[2] |

| Water Solubility | 3569 at 25 °C | mg/L[5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Thermometer (calibrated)

Procedure:

-

Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is recorded as the temperature at which a steady drip of condensate is observed from the condenser. This temperature should remain constant.

Measurement of Optical Rotation

The optical rotation is a critical parameter for confirming the enantiomeric purity of this compound and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm in length

-

Sodium D-line light source (589 nm)

-

Sample of this compound

Procedure:

-

Calibrate the polarimeter using a blank (e.g., air or the solvent if a solution is being measured).

-

Carefully fill the polarimeter cell with neat (undiluted) this compound, ensuring there are no air bubbles in the light path.

-

Place the filled cell into the polarimeter.

-

Observe the rotation of the plane of polarized light through the eyepiece or on the digital display.

-

The observed rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL. For a neat liquid, c is the density.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity. It is determined using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Temperature-controlled water bath (for Abbe refractometer)

-

Sample of this compound

-

Dropper

-

Lens paper and ethanol for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Using a clean dropper, apply a small drop of this compound onto the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

-

Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale or digital display.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique to assess the purity of this compound and to identify any volatile impurities.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)

-

Helium or nitrogen as the carrier gas

-

Syringe for sample injection

-

Sample of this compound

-

A suitable solvent (e.g., dichloromethane or methanol) for sample dilution

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 1% v/v).

-

Set the GC operating conditions:

-

Injector Temperature: Typically 250 °C.

-

Detector Temperature: Typically 250-300 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an enantiomerically pure alcohol like this compound, which often involves asymmetric synthesis or resolution of a racemic mixture.

Caption: Workflow for Synthesis and Analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of (S)-(+)-2-Heptanol

This guide provides a comprehensive overview of the physical and chemical properties of (S)-(+)-2-Heptanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, standard experimental methodologies for property determination, and a logical workflow for the characterization of chiral compounds.

Compound Identification and General Properties

This compound is a chiral secondary alcohol. Its enantiomeric purity is a critical parameter for its application in stereospecific synthesis and pharmaceutical development.

| Identifier | Value |

| IUPAC Name | (2S)-heptan-2-ol[1] |

| Synonyms | (S)-2-Heptanol, d-2-Heptanol, (+)-2-Heptanol[1] |

| CAS Number | 6033-23-4[2] |

| Molecular Formula | C₇H₁₆O[2] |

| Molecular Weight | 116.20 g/mol [1] |

| InChI Key | CETWDUZRCINIHU-ZETCQYMHSA-N[1] |

| SMILES | CCCCC--INVALID-LINK--O[1] |

Physical and Chemical Data

The physical characteristics of this compound are summarized below. These values are essential for its handling, purification, and use in various chemical processes.

| Property | Value |

| Appearance | Clear, colorless liquid with a mild alcohol odor[3][4] |

| Boiling Point | 158-160 °C[3] |

| Density | Approximately 0.815 - 0.817 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.421 - 1.422[3] |

| Specific Optical Rotation ([α]24/D) | +10° (neat) |

| Flash Point | 64 °C (147.2 °F) - closed cup |

| Vapor Pressure | 1.23 mmHg[3] |

| Vapor Density | 4.01 (Air = 1.0)[5] |

| Water Solubility | 0.35 g/100mL[3] |

Safety Information

This compound is a combustible liquid and requires appropriate handling and storage procedures.

| Safety Aspect | Details |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Flammable liquids (Category 4)[5][6][7] |

| Signal Word | Warning[7] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |

| Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P305+P351+P338[5] |

| Personal Protective Equipment | Eyeshields, gloves, suitable respirator[7] |

Experimental Protocols

The determination of the physical properties of this compound relies on standardized experimental techniques. Below are detailed methodologies for key measurements.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[8]

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[8]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.

-

Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The stopper, which has a fine capillary, is inserted, allowing excess liquid to be expelled.

-

Thermostatting: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Final Weighing: The outside of the pycnometer is carefully dried, and its mass is measured.

-

Calculation: The density is calculated by subtracting the empty mass from the filled mass to get the mass of the liquid, and then dividing by the known volume of the pycnometer.

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The telescope eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[10]

A polarimeter is used to measure the angle through which a chiral compound rotates plane-polarized light.[11]

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample cell filled with the solvent (if a solution is used) or an empty cell for a neat liquid.[12]

-

Sample Preparation: The polarimeter sample tube (typically 1 dm in length) is filled with neat this compound, ensuring no air bubbles are present in the light path.[12][13]

-

Measurement: The sample tube is placed in the polarimeter, and the observed rotation (α) is measured.[12]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL (for neat liquids, 'c' is the density).[13] The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are always reported with the specific rotation.[14]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chiral compound such as this compound.

References

- 1. 2-Heptanol, (+)- | C7H16O | CID 2724897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanol, (S)- [webbook.nist.gov]

- 3. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-HEPTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. store.astm.org [store.astm.org]

- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

(S)-(+)-2-Heptanol CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-2-Heptanol, a chiral alcohol with significant applications in the pharmaceutical and fragrance industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its biological activity.

Chemical Identity and Properties

This compound, also known as (2S)-heptan-2-ol, is a secondary alcohol with the CAS number 6033-23-4.[1] Its chiral nature makes it a valuable intermediate in the asymmetric synthesis of complex molecules.

IUPAC Name and Synonyms

-

IUPAC Name: (2S)-heptan-2-ol[1]

-

Synonyms: (S)-(+)-2-Hydroxyheptane, d-2-Heptanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6033-23-4 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Mild alcohol odor | [2] |

| Boiling Point | 160-162 °C | |

| Melting Point | -30.15 °C | |

| Density | 0.817 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in most organic solvents. | [2][3] |

| Flash Point | 140 °F (60 °C) | |

| Refractive Index | ~1.420 at 20 °C |

Synthesis and Chiral Separation

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. This can be achieved through enantioselective synthesis or by resolution of a racemic mixture.

Racemic Synthesis of 2-Heptanol

A common method for the synthesis of racemic 2-heptanol is the reduction of 2-heptanone (methyl n-amyl ketone).

Experimental Protocol: Reduction of 2-Heptanone with Sodium

-

Materials:

-

2-heptanone (methyl n-amyl ketone)

-

95% Ethanol

-

Water

-

Sodium metal

-

1:1 Hydrochloric acid

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.[4]

-

Gradually add 130 g (5.6 gram atoms) of sodium metal in the form of wire through the condenser. Control the reaction rate to prevent it from becoming too violent, maintaining the temperature below 30°C by cooling the flask with running water.[4][5]

-

Once all the sodium has dissolved, add 2 liters of water and cool the mixture to 15°C.[4][5]

-

Separate the upper oily layer and wash it with 50 mL of 1:1 hydrochloric acid, followed by 50 mL of water.[4]

-

Dry the organic layer over 20 g of anhydrous sodium sulfate.[4]

-

Distill the dried product using a fractionating column. The pure 2-heptanol will distill at 155–157.5°C.[4]

-

Enantioselective Synthesis of this compound

Biocatalytic reduction of 2-heptanone offers a green and highly selective method to produce this compound. Baker's yeast (Saccharomyces cerevisiae) contains alcohol dehydrogenases that can selectively reduce the ketone to the (S)-enantiomer.

Experimental Protocol: Biocatalytic Reduction of 2-Heptanone using Saccharomyces cerevisiae

-

Materials:

-

2-heptanone

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

D-Glucose

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

-

Procedure:

-

In a sterile flask, prepare a culture medium by dissolving sucrose and D-glucose in deionized water.

-

Inoculate the medium with a culture of Saccharomyces cerevisiae and allow it to grow at a suitable temperature (e.g., 30°C) with agitation until a desired cell density is reached.

-

Add 2-heptanone to the yeast culture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent like ethanol to aid dispersion.

-

Continue the incubation with agitation for a period of 24-72 hours, monitoring the conversion of the ketone to the alcohol by gas chromatography (GC).

-

After the reaction is complete, separate the yeast cells from the broth by centrifugation or filtration through a pad of diatomaceous earth.

-

Extract the aqueous broth with ethyl acetate (3 x volume of the broth).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure.

-

Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

-

Chiral Separation

For the separation of enantiomers from a racemic mixture, chiral chromatography is the method of choice.

Workflow for Chiral GC Separation of 2-Heptanol Enantiomers

Caption: Workflow for the chiral separation and analysis of 2-heptanol enantiomers by Gas Chromatography.

Applications in Drug Development

The chirality of this compound is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its pharmacological activity. It serves as a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A notable application is its use in the synthesis of a potent vasopressin V₂ receptor agonist, where the specific stereochemistry of the alcohol is critical for the desired biological activity of the final drug molecule.

Biological Activity and Mechanism of Action

This compound has been identified as a volatile organic compound with antimicrobial properties. Recent studies have elucidated its antifungal activity against Botrytis cinerea, a common plant pathogen.

Proposed Antifungal Mechanism of Action

The antifungal mechanism of 2-heptanol against B. cinerea is believed to involve a two-pronged attack on the fungal cells.[6] Firstly, it disrupts the integrity of the plasma membrane, leading to the leakage of essential intracellular components.[6] Secondly, it accelerates amino acid metabolism within the fungal cells.[6][7] This metabolic disruption, combined with the loss of cellular contents, ultimately leads to fungal cell death.[6]

Caption: Diagram illustrating the proposed mechanism of antifungal action of this compound against Botrytis cinerea.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It can cause skin and eye irritation.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, and well-ventilated place away from sources of ignition.

References

- 1. 2-Heptanol, (+)- | C7H16O | CID 2724897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HEPTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-Heptanol inhibits Botrytis cinerea by accelerating amino acid metabolism and retarding membrane transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Chirality and stereoisomerism of 2-heptanol

An In-depth Technical Guide to the Chirality and Stereoisomerism of 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanol (C₇H₁₆O) is a secondary alcohol that serves as a versatile solvent and a crucial chiral intermediate in the synthesis of enantiomerically pure compounds for the pharmaceutical, flavor, and fragrance industries.[1][2] Its stereochemical properties are of paramount importance, as the biological and sensory activities of its enantiomers can differ significantly. This guide provides a comprehensive overview of the chirality and stereoisomerism of 2-heptanol, including its physical and chemical properties, synthesis of the racemate, and detailed protocols for its enzymatic kinetic resolution.

Introduction to the Stereochemistry of 2-Heptanol

The molecular structure of 2-heptanol features a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers. These stereoisomers are designated as (R)-(-)-2-heptanol and (S)-(+)-2-heptanol based on the Cahn-Ingold-Prelog priority rules.[3][4]

While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions.[2] This differential interaction with plane-polarized light is a cornerstone of their characterization. Furthermore, their interactions with other chiral molecules, such as biological receptors or enzymes, can vary dramatically, leading to different physiological or olfactory responses.

Caption: Enantiomers of 2-Heptanol.

Physicochemical and Chiroptical Properties

The distinct stereochemistry of 2-heptanol's enantiomers is primarily manifested in their chiroptical properties, specifically their specific rotation. The general physical properties of the racemic mixture are well-documented.

| Property | (R)-(-)-2-Heptanol | This compound | Racemic 2-Heptanol |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |

| Molar Mass | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol [2] |

| CAS Number | 6033-24-5[3][5] | 6033-23-4[4] | 543-49-7[6] |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |

| Boiling Point | ~159 °C | ~159 °C | 159 °C[2] |

| Density | 0.818 g/mL at 25°C | 0.818 g/mL at 25°C | 0.817 g/mL at 25°C[1] |

| Specific Rotation [α] | -9.5° (neat)[7] | +9.5° (neat) (inferred) | 0° |

Synthesis of Racemic 2-Heptanol

Racemic 2-heptanol is typically synthesized via the reduction of the corresponding ketone, 2-heptanone (methyl amyl ketone). This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and convenient laboratory method.

Caption: Workflow for the synthesis of racemic 2-heptanol.

Experimental Protocol: Reduction of 2-Heptanone with NaBH₄

-

Dissolution: Dissolve 2-heptanone (1 equiv.) in methanol or ethanol (approx. 5-10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, approx. 0.25-0.30 equiv.) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-heptanol can be purified by fractional distillation to yield the pure racemic product.

Enantioselective Resolution

The separation of racemic 2-heptanol into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the acylation of one enantiomer, leaving the other unreacted. Lipase B from Candida antarctica (often immobilized as Novozym 435) is highly effective for this transformation.[8]

Principle of Lipase-Catalyzed Kinetic Resolution

In the presence of an acyl donor (e.g., vinyl acetate or succinic anhydride), the lipase selectively acylates one enantiomer (typically the R-enantiomer for secondary alcohols) at a much faster rate than the other. This results in a mixture containing one unreacted enantiomer (the S-alcohol) and the ester of the other enantiomer (the R-acetate). These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques.

Caption: Workflow for enzymatic kinetic resolution of 2-heptanol.

Quantitative Data from Lipase-Catalyzed Resolution

The efficiency of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of the products. An ideal resolution stops at or near 50% conversion, yielding both the unreacted substrate and the product with high enantiomeric purity.

| Enzyme Source | Acyl Donor | Unreacted Alcohol | Yield | e.e. (%) | Reference |

| Candida antarctica Lipase B | Succinic Anhydride | This compound | 44% | 99.3% | [8] |

| Candida antarctica Lipase B | Vinyl Acetate | This compound | 43-45% | >99% | [8] |

Experimental Protocol: Kinetic Resolution with Candida antarctica Lipase B

This protocol is based on the findings of Patil et al. (2000).[8]

-

Reaction Setup: In a suitable flask, combine racemic 2-heptanol (1 equiv.), succinic anhydride (0.5 equiv.), and an appropriate organic solvent (e.g., heptane or tert-butyl methyl ether). Note: The reaction can also be run using the substrate, 2-heptanol, as the solvent.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 1-10% by weight of the substrate).

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress.

-

Monitoring: Periodically withdraw small aliquots of the reaction mixture. Filter off the enzyme and analyze the sample by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining (S)-2-heptanol.

-

Reaction Termination: When the conversion approaches 45-50% (which typically yields the highest e.e. for the unreacted enantiomer), stop the reaction by filtering off the enzyme. The enzyme can be washed with solvent and reused.

-

Separation: The resulting mixture contains (S)-2-heptanol and the (R)-2-heptyl hemisuccinate ester.

-

The acidic ester can be removed by washing the organic solution with a mild aqueous base (e.g., NaHCO₃ solution).

-

The unreacted (S)-2-heptanol remains in the organic phase.

-

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting enantioenriched (S)-2-heptanol can be further purified by distillation or column chromatography if necessary.

-

Recovery of (R)-enantiomer (Optional): The (R)-ester, extracted into the basic aqueous phase, can be recovered by acidification followed by extraction. The ester can then be hydrolyzed (e.g., using NaOH in methanol/water) to yield (R)-2-heptanol.

Conclusion

2-Heptanol is a fundamental chiral building block whose utility is intrinsically linked to its stereochemistry. The synthesis of the racemate is straightforward via ketone reduction. For applications requiring enantiopure forms, enzymatic kinetic resolution with lipases provides a robust and highly selective method for separating the (R) and (S) enantiomers. The detailed protocols and data presented in this guide offer a technical foundation for the synthesis, resolution, and analysis of 2-heptanol stereoisomers, catering to the needs of professionals in chemical research and drug development.

References

- 1. 2-Heptanol | Antioxidant | Antibacterial | TargetMol [targetmol.com]

- 2. 2-Heptanol - Wikipedia [en.wikipedia.org]

- 3. 2-Heptanol, (-)- | C7H16O | CID 6992611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Heptanol, (+)- | C7H16O | CID 2724897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Heptanol, (R)- [webbook.nist.gov]

- 6. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

The Enigmatic Presence of (S)-(+)-2-Heptanol in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Heptanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plants. Its presence contributes to the characteristic aroma of many essential oils and plant extracts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delving into its biosynthesis, methods for its extraction and analysis, and a summary of quantitative data reported in the scientific literature. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the biological origins and analytical determination of this specific chiral molecule.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a range of plant species, contributing to their unique aromatic profiles. Its presence has been confirmed in various plant parts, including flowers, leaves, and rhizomes. Notable plant species reported to contain this compound are listed below.

Table 1: Documented Natural Occurrence of this compound in Plants

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

| Theaceae | Camellia | sinensis | Tea Plant | Flowers, Leaves | [1][2] |

| Theaceae | Camellia | oleifera | Tea Oil Camellia | Petals | [3] |

| Zingiberaceae | Curcuma | longa | Turmeric | Rhizome | [4][5] |

| Zingiberaceae | Aframomum | melegueta | Grains of Paradise | - | [6] |

| Zingiberaceae | Zingiber | officinale | Ginger | - | [6] |

| Poaceae | Zea | mays | Maize/Corn | - | [7] |

While 2-heptanol has been identified in the essential oil of Curcuma longa (turmeric), specific analysis of its enantiomeric distribution in this plant is not extensively documented in the readily available scientific literature.[4][5] However, a significant finding has been reported for Camellia oleifera, where (S)-2-Heptanol was identified as a major volatile compound in its petals, constituting up to 20.95% of the total volatile compounds.[3]

Biosynthesis of this compound in Plants

The biosynthesis of secondary alcohols like this compound in plants is believed to originate from fatty acid metabolism. The proposed pathway involves the reduction of a corresponding ketone, 2-heptanone. This biosynthetic route is a part of the larger network of secondary metabolite production in plants.

A conceptual diagram of the proposed biosynthetic pathway is presented below.

Caption: Proposed biosynthesis of this compound from fatty acids.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require specialized analytical techniques. The following sections detail the methodologies for the extraction and chiral analysis of this compound.

Extraction of Volatile Compounds from Plant Material using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods used for the analysis of volatile compounds in tea (Camellia sinensis) and can be optimized for other plant materials.

Objective: To extract volatile organic compounds, including 2-heptanol, from a plant sample for subsequent GC-MS analysis.

Materials:

-

Fresh or properly stored plant material (e.g., leaves, flowers, rhizomes)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh a precise amount of the plant material (e.g., 1.0 g of finely ground powder or fresh tissue) and place it into a 20 mL headspace vial.

-

Internal Standard Addition (Optional but Recommended): Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantitative analysis.

-

Incubation/Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at an appropriate temperature (e.g., 250°C).

Caption: Workflow for HS-SPME extraction of plant volatiles.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Heptanol

This protocol provides a general framework for the enantioselective analysis of 2-heptanol. Specific parameters may require optimization based on the instrument and column used.

Objective: To separate and quantify the enantiomers of 2-heptanol.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chiral capillary column (e.g., β-cyclodextrin-based column such as B-Dex 325 or equivalent).

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: Increase to 120°C at 1.5°C/min

-

Ramp 2: Increase to 200°C at 2°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 230°C

-

Ion Source Temperature: 200°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Procedure:

-

Injection: Inject the sample extract (from HS-SPME or solvent extraction) into the GC-MS system.

-

Chromatographic Separation: The enantiomers of 2-heptanol are separated on the chiral column based on their differential interactions with the stationary phase.

-

Mass Spectrometric Detection: The eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification.

-

Data Analysis:

-

Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers of 2-heptanol by comparing their retention times and mass spectra with those of authentic standards.

-

Quantification: Determine the peak area of each enantiomer. The concentration and enantiomeric ratio can be calculated using a calibration curve prepared with standards of known concentration and enantiomeric composition.

-

Caption: Workflow for chiral GC-MS analysis.

Quantitative Data Summary

The quantitative analysis of this compound in plants is an emerging area of research, and comprehensive data across a wide range of species is still limited. The following table summarizes the available quantitative data.

Table 2: Quantitative Data for this compound in Plants

| Plant Species | Plant Part | Analytical Method | Concentration / Relative Abundance of this compound | Reference |

| Camellia oleifera | Petals | Not specified | Up to 20.95% of total volatile compounds | [3] |

It is important to note that the concentration of volatile compounds in plants can vary significantly depending on factors such as the plant's genetic makeup, developmental stage, growing conditions, and the extraction method used.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence, biosynthesis, and analysis of this compound in plants. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to determine the enantiomeric distribution of 2-heptanol across a broader range of the plant kingdom. The provided experimental protocols offer a solid foundation for researchers to undertake such investigations. A deeper understanding of the natural distribution and biosynthesis of this compound will not only enhance our knowledge of plant secondary metabolism but also open avenues for its potential applications in the flavor, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound (±)-2-Heptanol (FDB012104) - FooDB [foodb.ca]

- 3. 2-Heptanol (2-Heptanol; s-Heptyl alcohol) | Bacterial | 543-49-7 | Invivochem [invivochem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Heptanol, (+)- | C7H16O | CID 2724897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-2-Heptanol: An In-depth Technical Guide to its Role as an Insect Alarm Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Heptanol is a chiral secondary alcohol that has been identified as a key component of the alarm pheromone system in certain insect species. This guide provides a comprehensive overview of the chemical properties, biological activity, and the underlying mechanisms of action of this compound as an insect alarm pheromone, with a primary focus on the stingless bee Melipona solani. The information presented herein is intended to serve as a technical resource for researchers in chemical ecology, insect behavior, and those involved in the development of novel pest management strategies.

Chemical Properties of this compound

This compound is the (S)-enantiomer of 2-heptanol. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild, fruity |

| Boiling Point | 158-160 °C |

| Density | 0.817 g/mL at 25 °C |

| Chirality | Exists as two enantiomers: this compound and (R)-(-)-2-Heptanol |

Biological Role as an Alarm Pheromone in Melipona solani

Research has identified this compound as the primary alarm pheromone of the stingless bee Melipona solani[1]. It is produced and stored in the mandibular glands of worker bees and is released in response to a threat, such as an attack on the colony. The release of this pheromone elicits a distinct alarm behavior in nestmates, characterized by rapid and agitated flight away from the source of the disturbance[1].

Quantitative Analysis of this compound in Melipona solani

Gas chromatography-mass spectrometry (GC-MS) analysis of mandibular gland extracts from Melipona solani has revealed the presence of this compound. The (R)-enantiomer was not detected in these extracts[1].

| Gland | Compound | Amount (ng/bee) |

| Mandibular Gland | This compound | ~1.5 |

Electrophysiological and Behavioral Responses

Electrophysiological and behavioral studies have been conducted to characterize the response of Melipona solani to this compound.

Electroantennography (EAG)

Behavioral Assays

Behavioral bioassays are crucial for determining the ecological function of a semiochemical. In the case of Melipona solani, behavioral experiments have demonstrated that this compound induces a significant alarm response[1]. Interestingly, while only the (S)-enantiomer is produced by the bees, behavioral assays have shown that they respond similarly to the (S)-isomer, the (R)-isomer, and a racemic mixture[1].

| Compound | Behavioral Response |

| This compound | Alarm (agitated flight) |

| (R)-(-)-2-Heptanol | Alarm (agitated flight) |

| Racemic (±)-2-Heptanol | Alarm (agitated flight) |

| Control (hexane) | No significant response |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the study of this compound as an alarm pheromone.

Pheromone Extraction and Analysis

Objective: To extract and identify volatile compounds from the mandibular glands of Melipona solani.

Protocol:

-

Insect Collection: Collect worker bees from a healthy colony and immobilize them by chilling.

-

Gland Dissection: Dissect the mandibular glands under a stereomicroscope.

-

Solvent Extraction: Place the dissected glands in a vial containing a non-polar solvent such as hexane for a defined period (e.g., 30 minutes) to extract the volatile compounds.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and identification.

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential for separating the enantiomers of 2-heptanol[3].

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different volatilities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 230°C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed to identify the compounds by comparing the fragmentation patterns with a known library or with an authentic standard of this compound.

-

Electrophysiological Analysis (Electroantennography - EAG)

Objective: To measure the antennal response of Melipona solani to this compound.

Protocol:

-

Antenna Preparation: Excise an antenna from a live, immobilized bee.

-

Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head of the bee.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream for a short duration.

-

Signal Recording and Amplification: The potential difference between the electrodes is amplified and recorded using a specialized software. The resulting negative voltage deflection is the EAG response.

-

Dose-Response: Repeat the stimulus delivery with a range of concentrations of the pheromone to generate a dose-response curve.

Behavioral Bioassay (Y-tube Olfactometer)

Objective: To assess the behavioral response of Melipona solani to this compound.

Protocol:

-

Apparatus: A Y-tube olfactometer consists of a glass or plastic tube shaped like a 'Y'. Each arm of the 'Y' is connected to an odor source, and the base of the 'Y' is where the insect is introduced.

-

Airflow: A controlled and purified airflow is passed through each arm of the olfactometer.

-

Odor Source: A filter paper treated with a known concentration of this compound in a solvent (e.g., hexane) is placed in one arm's odor source chamber. A filter paper with the solvent alone serves as the control in the other arm.

-

Insect Introduction: A single worker bee is introduced at the base of the Y-tube.

-

Observation: The bee is allowed a set amount of time to make a choice between the two arms. The first arm the bee enters and the time spent in each arm are recorded.

-

Data Analysis: The number of bees choosing the pheromone arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference or avoidance.

Olfactory Signaling Pathway

The perception of this compound in insects begins with its detection by olfactory receptor neurons (ORNs) housed in sensilla on the antennae. While the specific olfactory receptor for this compound in Melipona solani has not yet been identified, the general mechanism of insect olfaction for alcohols is believed to involve G-protein coupled receptors (GPCRs)[4][5][6][7][8].

Proposed Signaling Pathway:

-

Binding: this compound molecules enter the sensillum lymph and bind to an Odorant Binding Protein (OBP). The OBP transports the hydrophobic pheromone molecule to the dendritic membrane of an ORN.

-

Receptor Activation: The pheromone-OBP complex interacts with a specific olfactory receptor (OR), which is a type of GPCR. This binding event causes a conformational change in the OR.

-

G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein, causing the exchange of GDP for GTP on the Gα subunit.

-

Second Messenger Cascade: The activated Gα subunit dissociates and activates an effector enzyme, such as adenylyl cyclase. This leads to the production of a second messenger, like cyclic AMP (cAMP).

-

Ion Channel Opening: The second messenger binds to and opens cyclic nucleotide-gated ion channels in the ORN membrane.

-

Depolarization and Action Potential: The influx of cations through the opened channels depolarizes the neuron's membrane, generating an action potential that is transmitted to the antennal lobe of the brain for processing.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in insects is not fully elucidated. However, it is likely derived from fatty acid metabolism, a common route for the synthesis of many insect pheromones[9][10]. Secondary alcohols can be produced through the modification of fatty acyl precursors.

Hypothesized Biosynthetic Pathway:

-

Fatty Acid Synthesis: The pathway likely starts with the de novo synthesis of a fatty acid, such as octanoic acid (a C8 fatty acid), from acetyl-CoA and malonyl-CoA.

-

β-Oxidation/Modification: The fatty acid may undergo a limited number of β-oxidation cycles or other modifications to yield a 7-carbon intermediate.

-

Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the second carbon position of the 7-carbon chain, forming 2-heptanol. The stereospecificity of this reaction would determine the production of the (S)-enantiomer.

-

Release: The newly synthesized this compound is then stored in the mandibular glands until it is released.

Conclusion

This compound serves as a critical alarm signal for the stingless bee Melipona solani, triggering a rapid and coordinated defensive response. This technical guide has provided a detailed overview of its chemical properties, biological function, and the experimental methodologies used to study it. The elucidation of the specific olfactory receptors, the intricacies of the signaling cascade, and the complete biosynthetic pathway remain important areas for future research. A deeper understanding of these mechanisms holds significant potential for the development of novel and targeted strategies for pest management and for the conservation of beneficial insect species.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Odorant receptors: a plethora of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Expression Analysis of G Protein-Coupled Receptors in the Miridae Insect Apolygus lucorum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chiral Secondary Alcohols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Chiral secondary alcohols are fundamental structural motifs in a vast array of biologically active molecules, serving as crucial building blocks and key stereocenters in numerous pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the hydroxyl group profoundly influences the pharmacological and toxicological properties of these molecules, making the enantioselective synthesis of chiral secondary alcohols a paramount objective in modern organic chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis, analysis, and application of chiral secondary alcohols, tailored for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The enantioselective synthesis of chiral secondary alcohols can be broadly categorized into three main approaches: asymmetric reduction of prochiral ketones, kinetic resolution of racemic secondary alcohols, and dynamic kinetic resolution. The choice of method often depends on factors such as substrate scope, scalability, cost, and desired enantiopurity. Below are summary tables of quantitative data for key synthetic methodologies.

Asymmetric Reduction of Prochiral Ketones

Asymmetric reduction of prochiral ketones is a highly atom-economical method to produce enantiomerically enriched secondary alcohols. This can be achieved through biocatalysis or chemical catalysis.

Table 1: Biocatalytic Reduction of Ketones to Chiral Secondary Alcohols

| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | Lactobacillus paracasei BD101 | (S) | >99 | 99 | [1][2] |

| 4'-Chloroacetophenone | Candida tropicalis PBR-2 | (S) | 43 | >99 | [3] |

| Ethyl 4-chloroacetoacetate | Recombinant enzyme (CpSADH) | (R) | 95 | 99 | [4] |

| 1-Tetralone | Lactobacillus paracasei BD101 | (R) | 95 | >99 | |

| Benzoyl acetonitrile | Rhodotorula glutinis | (S) | >99 | >99 | [5] |

| 4'-Hydroxyacetophenone | (S)-1-phenylethanol dehydrogenase | (S) | - | 90 | [6] |

Table 2: Chemical Catalytic Asymmetric Reduction of Ketones

| Substrate | Catalyst System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetophenone | (S)-Me-CBS / BH₃·THF | (R) | 97 | 96 |[1][7][8] | | 1-Tetralone | (S)-Me-CBS / BH₃·THF | (R) | 95 | 94 |[1][7][8] | | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | (R) | - | 96 | | | Acetophenone | [Mn(CO)₂(chiral (NH)₂P₂)]Br / i-PrOH | - | >99 | 99 |[9] | | Substituted Acetophenones | Ir(III)-ferrocenyl phosphinite / i-PrOH | - | up to 99 | up to 99 |[10] |

Kinetic Resolution of Racemic Secondary Alcohols

Kinetic resolution separates a racemic mixture by the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, with a theoretical maximum yield of 50% for each enantiomer.

Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | (S)-Alcohol ee (%) | (R)-Ester ee (%) | Selectivity (s) | Reference |

| 1-Phenylethanol | Novozym 435 | Vinyl acetate | >99 | >99 | >200 | [11] |

| 1-(o-Tolyl)ethanol | Amidine-Based Catalyst | (EtCO)₂O | - | - | 2-3 fold higher than 1-phenylethanol | [12] |

| rac-1-Indanol | Chiral DMAP analogue | Acetic anhydride | 99.2 | - | 14-52 | [13] |

| 1-(2-Pyrenyl)ethanol | Chiral DMAP derivative | Isobutyric anhydride | - | - | up to 250 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic and analytical procedures. This section provides protocols for key experiments in the field of chiral secondary alcohols.

Biocatalytic Asymmetric Reduction of Acetophenone using Lactobacillus paracasei

This protocol describes the whole-cell bioreduction of acetophenone to (S)-1-phenylethanol.

Materials:

-

Lactobacillus paracasei BD101 culture

-

MRS broth

-

Acetophenone

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Shaking incubator

Procedure:

-

Cultivation of Microorganism: Inoculate Lactobacillus paracasei BD101 into MRS broth and incubate at 37°C for 24 hours with shaking.

-

Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (pH 7.0).

-

Bioreduction: Resuspend the cell pellet in phosphate buffer containing glucose (as a cofactor regeneration source). Add acetophenone to the cell suspension.

-

Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

-

Extraction: After the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol outlines the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[1][7][8][14]

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M HCl

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution.

-

Borane Addition: Cool the flask to 0°C and add the borane-THF solution dropwise. Stir the mixture for 10 minutes at 0°C.

-

Substrate Addition: Add a solution of the prochiral ketone in anhydrous THF dropwise to the catalyst-borane mixture at 0°C.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Quenching: Upon completion, cool the reaction to 0°C and slowly add methanol to quench the excess borane.

-

Hydrolysis: Add 2 M HCl and stir the mixture for 30 minutes.

-

Extraction: Extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol details the enzymatic resolution of a racemic alcohol through transesterification.

Materials:

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a vial, add the racemic secondary alcohol, anhydrous organic solvent, and the immobilized lipase.

-

Acylation: Add the acyl donor to the mixture.

-

Reaction: Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 40°C).

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with solvent and reused.

-

Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the enantioenriched alcohol and ester can be separated by column chromatography.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric composition of a chiral secondary alcohol.

Materials:

-

Sample of the chiral secondary alcohol

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of the alcohol sample in the mobile phase.

-

HPLC Analysis: Inject the sample onto the chiral HPLC column.

-

Method Development: Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomers.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Signaling Pathways and Workflows

Visualizing complex biological and chemical processes is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to chiral secondary alcohols.

Signaling Pathway of β-Adrenergic Agonists

Many cardiovascular drugs are chiral secondary alcohols that act as β-adrenergic receptor agonists or antagonists. The diagram below illustrates the signaling cascade initiated by a β-agonist like Isoproterenol or Denopamine.[9][15][16][17]

Experimental Workflow for Biocatalytic Reduction

The following diagram outlines the general workflow for the asymmetric reduction of a ketone using a whole-cell biocatalyst.

Logical Relationship in Kinetic vs. Dynamic Kinetic Resolution

This diagram illustrates the fundamental difference between classical kinetic resolution and dynamic kinetic resolution, highlighting the in-situ racemization step that allows for a theoretical 100% yield in the latter.

Conclusion

The synthesis of enantiomerically pure secondary alcohols is a vibrant and continually evolving field of research with profound implications for the pharmaceutical and chemical industries. The methodologies presented in this guide, from biocatalytic and chemical asymmetric reductions to kinetic resolutions, offer a powerful toolkit for accessing these valuable chiral building blocks. The choice of a specific method will be dictated by the particular substrate, desired scale, and economic considerations. As our understanding of catalysis and enzymatic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of chiral secondary alcohols, further enabling the discovery and development of novel therapeutics and advanced materials.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones | MDPI [mdpi.com]

- 5. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. york.ac.uk [york.ac.uk]

- 9. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. What is the mechanism of Denopamine? [synapse.patsnap.com]

- 16. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is Denopamine used for? [synapse.patsnap.com]

Navigating the Laboratory Landscape: A Comprehensive Safety Guide for (S)-(+)-2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Heptanol, a chiral secondary alcohol, is a valuable building block in pharmaceutical and chemical synthesis. However, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the necessary safety precautions for the laboratory use of this compound, addressing its physicochemical properties, toxicological profile, and appropriate handling procedures to ensure a safe research environment.

Section 1: Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Understanding its specific hazard classifications is the first step in implementing appropriate safety measures.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2[1] | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3[1] | H335: May cause respiratory irritation[1] |

| Acute Toxicity (Dermal) | Category 4[2] | H312: Harmful in contact with skin[2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1[2] | H410: Very toxic to aquatic life with long lasting effects[2] |

Section 2: Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 6033-23-4 |

| Molecular Formula | C7H16O[3] |

| Molecular Weight | 116.20 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 149 - 150 °C (300 - 302 °F) |

| Flash Point | 64 °C (147 °F)[1] |

| Density | 0.815 g/cm3 at 25 °C (77 °F) |

| Vapor Pressure | 1 hPa at 15 °C (59 °F) |

| Vapor Density | 4.01 (Air = 1.0) |

| Solubility in Water | 3.3 g/L[3] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and prevent accidents.

Engineering Controls and Ventilation

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[1] Use only non-sparking tools and explosion-proof electrical equipment to prevent ignition sources.[2][5] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for personal safety. The following diagram illustrates the recommended PPE for handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2-Heptanol - Wikipedia [en.wikipedia.org]

- 4. 2-Heptanol, (+)- | C7H16O | CID 2724897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. images.thdstatic.com [images.thdstatic.com]

Technical Guide to (S)-(+)-2-Heptanol: A Material Safety Data Sheet Compendium

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-(+)-2-Heptanol (CAS No. 6033-23-4), compiled from various safety data sheets (SDS) and chemical databases. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical's properties and associated hazards to ensure safe handling and use in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a chiral secondary alcohol.[1] It presents as a clear, colorless liquid with a mild odor.[2][3] It is insoluble in water but soluble in most organic liquids like ethanol and diethyl ether.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [4][5][6] |

| Molecular Weight | 116.20 g/mol | [3][4][5] |

| CAS Number | 6033-23-4 | [4][6][7][8] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Mild alcohol odor | [2][3] |

| Boiling Point | 149 - 150 °C (300 - 302 °F) | |

| Melting Point | -30.2 °C (-22.4 °F) | [1] |

| Flash Point | 71 °C (160 °F) (Closed Cup) | [1] |

| Density | 0.817 g/mL | [1] |

| Vapor Density | 4.01 (Air = 1.0) | [7] |

| Solubility in Water | Insoluble | [2] |

Toxicological Information

This compound is classified as harmful in contact with skin and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | No specific data for this compound found. For 2-Heptanol (racemic): 2580 mg/kg | Rat | Oral | |

| LD₅₀ (Lethal Dose, 50%) | For 2-Heptanol (racemic): 1780 mg/kg | Rabbit | Dermal | |

| LC₅₀ (Lethal Concentration, 50%) | No data available | - | Inhalation | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | - | - | [8] |

| Serious Eye Damage/Irritation | Category 2A/2 (Causes serious eye irritation) | - | - | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | - | - | [8] |

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.[8] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[2][8]

| Hazard Parameter | Value/Information | Source(s) |

| Flammability | Flammable Liquid (Category 3/4) | [8] |

| Flash Point | 71 °C (160 °F) (Closed Cup) | [1] |

| Explosion Limits | No data available | |

| Autoignition Temperature | No data available | [7] |

| Suitable Extinguishing Media | Alcohol-resistant foam, dry chemical powder, carbon dioxide, water spray (for large fires only).[8] | |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) and other pyrolysis products typical of burning organic material.[8] | |

| Special Firefighting Procedures | Wear self-contained breathing apparatus. Use water spray to cool unopened containers.[7][9] |

Exposure Controls and Personal Protection

To minimize exposure, work in a well-ventilated area, preferably under a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10]

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[10] | |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[8][9] | |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[8][11] | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use an approved respirator.[10][11] | |

| General Hygiene | Wash hands thoroughly after handling. Immediately change contaminated clothing. |

Experimental Protocols Overview

The data presented in this guide are derived from standardized experimental protocols. While the specific details of each study are not provided in the source SDS, this section outlines the general methodologies employed for key toxicological and flammability assessments.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity, represented by the LD₅₀ value, is typically determined using guidelines established by the Organisation for Economic Co-operation and Development (OECD).[12][13] Common methods include:

-

OECD Test Guideline 420 (Fixed Dose Procedure): This method involves administering the substance at one of several fixed dose levels to a group of animals of a single sex.[14] The procedure aims to identify a dose causing evident toxicity without causing mortality, thereby reducing animal suffering.[14]

-